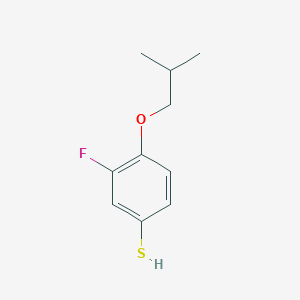

4-iso-Butoxy-3-fluorothiophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FOS |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

3-fluoro-4-(2-methylpropoxy)benzenethiol |

InChI |

InChI=1S/C10H13FOS/c1-7(2)6-12-10-4-3-8(13)5-9(10)11/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

VTGJDVYBSQESNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)S)F |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Mechanisms

The chemical behavior of 4-iso-Butoxy-3-fluorothiophenol is largely dictated by the reactivity of its thiophenol functional group and the electronic effects of the fluorine and iso-butoxy substituents on the aromatic ring.

Reaction Pathways of the Thiophenol Functional Group

The sulfur atom in the thiophenol group is susceptible to a variety of reactions, including oxidation, nucleophilic attack in its deprotonated form, and radical-mediated transformations.

The thiol group of this compound can be oxidized to various sulfur derivatives. The oxidation of thiols can lead to the formation of disulfides, sulfoxides, and sulfones. For instance, the oxidation of thiols can be achieved using various oxidizing agents. Mild oxidation, often in the presence of air or a mild oxidant, can lead to the formation of the corresponding disulfide, 4,4'-di(isobutoxy)-3,3'-difluorodiphenyl disulfide.

Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the sulfur atom to form sulfoxides and ultimately sulfones. organic-chemistry.org For example, the use of hydrogen peroxide with a tantalum carbide catalyst can yield sulfoxides, while a niobium carbide catalyst can produce sulfones. organic-chemistry.org Another method involves the use of Selectfluor in water, which can efficiently oxidize thiols to sulfoxides, sulfones, and thiosulfonates. organic-chemistry.org The synthesis of diaryl disulfides and their subsequent oxidation to thiosulfonates can also be achieved using systems like Al(H₂PO₄)₃/HNO₃ in acetonitrile (B52724). nih.gov A process for preparing 4-fluorothiophenol (B130044) involves the reduction of 4,4'-difluorodiphenyl disulfide with sodium borohydride. google.comgoogle.com

| Sulfur Derivative | General Synthesis Method |

| Disulfide | Mild oxidation of the corresponding thiol. |

| Sulfoxide | Oxidation of the corresponding sulfide (B99878) with agents like hydrogen peroxide. organic-chemistry.org |

| Sulfone | Stronger oxidation of the corresponding sulfide or sulfoxide. organic-chemistry.org |

| Thiosulfonate | Oxidation of disulfides. nih.gov |

Deprotonation of the thiol group yields a thiolate anion, which is a potent nucleophile. This anion can participate in a variety of nucleophilic substitution and addition reactions. The nucleophilic reactivity of thiolate ions has been studied in the context of aromatic nucleophilic substitution reactions. nih.govnih.gov For instance, the kinetics of the reaction of various thiols with a model compound showed that the thiolate anion acts as the effective nucleophile. nih.govnih.gov The rate of these reactions is dependent on the pKa of the thiol, with a linear Brønsted plot indicating a rate-limiting nucleophilic attack. nih.govnih.gov

The thiolate anion of this compound can react with electrophiles such as alkyl halides in SN2 reactions to form thioethers. It can also undergo Michael additions to α,β-unsaturated carbonyl compounds, a reaction known as the thia-Michael addition. srce.hr This reaction is a versatile method for carbon-sulfur bond formation and is often catalyzed by bases or Lewis acids. srce.hr

The thiol group can also participate in radical reactions. The thiol-ene reaction, or alkene hydrothiolation, is a well-established click chemistry reaction where a thiol adds across a double bond. wikipedia.org This reaction can be initiated by light, heat, or radical initiators, which generate a thiyl radical. wikipedia.org The thiyl radical then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgresearchgate.net This reaction is highly efficient and has been used in various applications, including polymer synthesis and surface functionalization. wikipedia.orgrsc.orgnih.gov The thiol-ene reaction can be used to functionalize molecules containing alkene groups, such as in the modification of organosilicon compounds and the synthesis of multifunctional branched organosilanes. researchgate.netnih.gov

Thiophenol derivatives are known to act as ligands for a variety of metal ions. The sulfur atom can coordinate to metal centers, forming stable complexes. While specific studies on the coordination chemistry of this compound are not prevalent in the provided search results, the general principles of thiophenol coordination can be applied. The nature of the substituents on the aromatic ring can influence the electron density on the sulfur atom and, consequently, the strength and nature of the metal-sulfur bond. The fluorine and iso-butoxy groups, with their respective electronic effects, would modulate the ligand properties of this specific thiophenol derivative.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is influenced by the electronic properties of the fluorine, iso-butoxy, and thiol substituents.

The fluorine atom at the 3-position has a significant impact on the electron density and reactivity of the benzene (B151609) ring. Fluorine is the most electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I). vaia.comstackexchange.com This effect deactivates the benzene ring towards electrophilic aromatic substitution compared to benzene itself. vaia.comcsbsju.edu

The electronic effect of substituents can be quantified using Hammett constants (σ). researchgate.netwikipedia.orgscispace.comstenutz.euyoutube.com The Hammett constant for a para-fluoro substituent (σₚ) is +0.06, indicating a slight electron-withdrawing effect. researchgate.net For a meta-fluoro substituent (σₘ), the value is +0.34, reflecting a stronger inductive withdrawal without the opposing resonance donation. researchgate.net The presence of fluorine is known to stabilize molecular orbitals due to its high electronegativity. nih.gov

Directing Effects of Thio and Iso-Butoxy Substituents in Aromatic Reactions

The regioselectivity of electrophilic aromatic substitution reactions on the "this compound" ring is governed by the combined electronic effects of the thiol (-SH), iso-butoxy (-OCH₂CH(CH₃)₂), and fluoro (-F) substituents. Both the iso-butoxy and thiol groups are generally considered ortho, para-directing and activating groups in electrophilic aromatic substitution. organicchemistrytutor.comyoutube.com This is due to the ability of the oxygen and sulfur atoms to donate lone pair electrons into the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the reaction. organicchemistrytutor.comyoutube.comimperial.ac.uk The increased electron density is most pronounced at the ortho and para positions relative to these substituents. organicchemistrytutor.com

The fluorine atom, while also possessing lone pairs, is a weakly deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. taylorandfrancis.com However, like other halogens, it is also an ortho, para-director because its resonance effect, although weaker than its inductive effect, still directs incoming electrophiles to these positions. taylorandfrancis.comlibretexts.org

In the case of "this compound," the powerful activating and ortho, para-directing nature of the iso-butoxy group, combined with the similar directing effect of the thiol group, will strongly favor substitution at the positions ortho and para to them. The fluorine atom's deactivating inductive effect is likely to be overcome by the strong activating effects of the other two groups.

Electrophilic Aromatic Substitution Patterns

Given the directing effects discussed above, electrophilic aromatic substitution reactions on "this compound" are predicted to yield specific substitution patterns. The primary sites for electrophilic attack will be the positions ortho and para to the strongly activating iso-butoxy and thiol groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C2 | Ortho to -F, Meta to -SH and -OBu-i | Less favored |

| C5 | Ortho to -OBu-i, Meta to -F and -SH | Highly favored |

| C6 | Ortho to -SH, Meta to -F and -OBu-i | Favored |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would likely introduce a nitro group (-NO₂) predominantly at the C5 position.

Nucleophilic Aromatic Substitution with Activating Groups

Nucleophilic aromatic substitution (SNAᵣ) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. pressbooks.pubmasterorganicchemistry.com The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In "this compound," the substituents are primarily electron-donating, which deactivates the ring for nucleophilic attack. However, the presence of the fluorine atom, a halogen, could potentially allow for nucleophilic aromatic substitution under harsh conditions or with very strong nucleophiles, where the fluoride (B91410) ion would act as the leaving group. The rate of such a reaction would be significantly slower compared to rings activated by strong electron-withdrawing groups like nitro groups. pressbooks.pub Thiol anions themselves can act as potent nucleophiles in SNAr reactions with activated aryl halides. acs.org

Reactivity of the Aryl Ether Moiety

Cleavage Reactions of Alkyl Aryl Ethers

The iso-butoxy group, being an alkyl aryl ether, is susceptible to cleavage under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orglibretexts.orgyoutube.com In the case of alkyl aryl ethers, the cleavage invariably results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.orgyoutube.com This is because the carbon-oxygen bond on the aromatic side is stronger, and an SN2 attack on an sp²-hybridized aromatic carbon is sterically hindered and electronically unfavorable. youtube.com Therefore, treatment of "this compound" with a strong acid like HI would be expected to yield 3-fluoro-4-mercaptobenzyl alcohol and iso-butyl iodide.

Stability and Transformation under Various Reaction Conditions

The stability of "this compound" will depend on the specific reaction conditions. The ether linkage is generally stable to bases and mild acids but will cleave under strong acidic conditions as mentioned above. libretexts.orglibretexts.org The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (Ar-S-S-Ar) or sulfonic acids (Ar-SO₃H) depending on the oxidizing agent and conditions. It can also be deprotonated by bases to form a thiolate anion, which is a strong nucleophile.

Selective Functionalization and Derivatization

The different reactivity of the functional groups in "this compound" allows for selective transformations.

Alkylation or Acylation of the Thiol Group: The thiol group can be selectively alkylated or acylated under basic conditions. The formation of the thiolate anion increases its nucleophilicity, allowing it to react with electrophiles like alkyl halides or acyl chlorides to form thioethers or thioesters, respectively. researchgate.net

Oxidation of the Thiol Group: Controlled oxidation can convert the thiol to a disulfide, while stronger oxidation can yield a sulfonic acid. This allows for the introduction of different sulfur-based functional groups.

Reactions at the Aromatic Ring: As discussed, electrophilic substitution will occur selectively at the positions activated by the iso-butoxy and thiol groups. This provides a route to introduce a variety of substituents onto the aromatic ring.

Ether Cleavage: The selective cleavage of the iso-butoxy group under strong acid provides a method to unmask a phenolic hydroxyl group, leading to the formation of 3-fluoro-4-mercaptobenzyl alcohol.

Table 2: Summary of Potential Selective Transformations

| Reagent/Condition | Target Functional Group | Product Type |

| Alkyl halide, Base | Thiol (-SH) | Thioether |

| Acyl chloride, Base | Thiol (-SH) | Thioester |

| Mild Oxidizing Agent | Thiol (-SH) | Disulfide |

| Strong Oxidizing Agent | Thiol (-SH) | Sulfonic Acid |

| Electrophile (e.g., HNO₃/H₂SO₄) | Aromatic Ring | Substituted Aryl Ring |

| Strong Acid (e.g., HI, HBr) | Aryl Ether (-OBu-i) | Phenol |

The strategic application of these reactions enables the synthesis of a wide range of derivatives from "this compound," each with potentially unique chemical and physical properties.

Chemoselective Transformations of Polyfunctionalized Compounds

In polyfunctionalized molecules like this compound, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a primary challenge. The thiol group is a versatile nucleophile and can undergo a variety of transformations.

One common reaction is S-alkylation, where the thiol is converted to a thioether. Given the presence of other functional groups, the choice of reagents and conditions would be critical to avoid undesired side reactions. For instance, strongly basic conditions could potentially lead to nucleophilic aromatic substitution of the fluorine atom, although this is generally difficult.

Another key transformation is oxidation. Thiols can be oxidized to disulfides or further to sulfonic acids. Controlled oxidation to the disulfide is often achieved under mild conditions. Achieving selective oxidation without affecting other parts of the molecule would be a key aspect of its chemoselective transformation.

The aromatic ring itself can participate in electrophilic aromatic substitution reactions. The directing effects of the substituents—the ortho,para-directing isobutoxy group and the meta-directing (and deactivating) fluoro group—would guide the position of incoming electrophiles. The activating effect of the isobutoxy group would likely dominate, directing substitution to the positions ortho and para to it.

Strategies for Orthogonal Reactivity Control

Orthogonal reactivity control refers to the ability to independently address different functional groups within a molecule by using specific, non-interfering reaction conditions. For a molecule like this compound, this would involve developing strategies to selectively functionalize the thiol, the aromatic ring, or potentially the ether linkage without affecting the other groups.

One powerful set of reactions for orthogonal functionalization are "click" reactions, such as the thiol-ene reaction. acs.orgrsc.org This reaction involves the radical or nucleophilic addition of a thiol to an alkene. acs.orgrsc.orgitu.edu.tr In a hypothetical scenario, the thiol group of this compound could be selectively reacted with an alkene in the presence of other functional groups, provided the conditions are mild enough not to trigger other transformations.

Protecting group chemistry is another fundamental strategy for achieving orthogonal control. The thiol group could be protected, for example, as a disulfide or a thioester. This would allow for transformations to be carried out on the aromatic ring, such as a cross-coupling reaction at a pre-installed position. Subsequently, the protecting group on the thiol could be selectively removed to allow for its further functionalization.

The development of specific catalytic systems is also crucial for orthogonal control. For example, a catalyst could be designed to specifically mediate a reaction at the C-F bond, or to facilitate a cross-coupling reaction at a specific C-H bond on the aromatic ring, leaving the thiol and ether groups intact. While such specific catalysts for this molecule are not documented, the principle of using catalyst-controlled reactivity is a cornerstone of modern organic synthesis.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule, as well as the environments of other NMR-active nuclei like fluorine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment of 4-iso-Butoxy-3-fluorothiophenol can be achieved.

Proton (¹H) NMR spectroscopy offers critical information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the isobutoxy group.

The aromatic region is expected to show complex splitting patterns due to the presence of three non-equivalent protons on the benzene (B151609) ring. wisc.edulibretexts.org The proton at C2, being ortho to both the fluorine and the thiophenol group, would likely appear as a doublet of doublets. The protons at C5 and C6 would also exhibit splitting from their neighbors, with coupling constants characteristic of ortho and meta relationships. youtube.com The electron-donating isobutoxy group and the fluorine atom will influence the chemical shifts of these aromatic protons, generally causing them to resonate in the range of δ 6.5-8.0 ppm. libretexts.org

The isobutoxy group will give rise to three distinct signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons. udel.edu The chemical shifts and splitting patterns of these signals provide unambiguous evidence for the presence and connectivity of the isobutoxy moiety.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C2-H) | 7.0 - 7.3 | dd | J(H,H), J(H,F) |

| Aromatic H (C5-H) | 6.8 - 7.1 | dd | J(H,H), J(H,H) |

| Aromatic H (C6-H) | 6.7 - 7.0 | d | J(H,H) |

| Thiol (-SH) | 3.4 - 3.8 | s | - |

| Methylene (-OCH₂-) | 3.8 - 4.0 | d | ~6.5 |

| Methine (-CH(CH₃)₂) | 2.0 - 2.3 | m | ~6.7 |

| Methyl (-CH(CH₃ )₂) | 0.9 - 1.1 | d | ~6.7 |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line, allowing for the identification of all carbon environments within the molecule.

The spectrum is expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon attached to the fluorine atom (C3) will exhibit a large C-F coupling constant, appearing as a doublet. The carbons bonded to the oxygen (C4) and sulfur (C1) will be significantly deshielded and appear at lower field. thieme-connect.demnstate.edu The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. thieme-connect.de

The isobutoxy group will show three signals corresponding to the methylene, methine, and methyl carbons, with chemical shifts characteristic of sp³ hybridized carbons in an ether linkage. udel.edu

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C1-S) | 125 - 135 |

| Aromatic C (C2) | 115 - 125 |

| Aromatic C (C3-F) | 150 - 160 (d, ¹J(C,F)) |

| Aromatic C (C4-O) | 145 - 155 |

| Aromatic C (C5) | 110 - 120 |

| Aromatic C (C6) | 118 - 128 |

| Methylene (-OC H₂-) | 74 - 78 |

| Methine (-C H(CH₃)₂) | 27 - 31 |

| Methyl (-CH(C H₃)₂) | 18 - 22 |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the neighboring isobutoxy and thiophenol groups. researchgate.netnih.gov

The fluorine signal will likely be a complex multiplet due to couplings with the ortho and meta protons on the aromatic ring. Analysis of these coupling constants can further confirm the substitution pattern of the aromatic ring. The chemical shift is typically reported relative to a standard such as CFCl₃. colorado.edu

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton connectivity within the isobutoxy group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, enabling the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connectivity between the isobutoxy group and the aromatic ring, and for assigning the quaternary (non-protonated) carbons.

EXSY (Exchange Spectroscopy): This technique can be used to study dynamic processes such as conformational changes or chemical exchange. For this compound, it could potentially be used to investigate the rotational dynamics around the C-O and C-S bonds.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. rsc.org This allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₃FOS). The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the isobutyl group, the thiophenol moiety, or other small neutral molecules. Analysis of these fragment ions can further confirm the proposed structure. A common fragmentation for isobutoxy benzene derivatives is the loss of the isobutene fragment (C₄H₈) via a McLafferty-type rearrangement. massbank.eu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Upon electron ionization, the molecular ion of this compound would be the precursor ion. The fragmentation is expected to be directed by the functional groups present: the isobutoxy group, the fluorine atom, and the thiophenol moiety.

A primary fragmentation pathway would likely involve the isobutoxy group. Cleavage of the C-O bond can occur, leading to the loss of an isobutyl radical (•C₄H₉) or an isobutene molecule (C₄H₈) via a McLafferty-type rearrangement. nih.gov The loss of the isobutyl group would result in a fluorinated hydroxythiophenol radical cation.

Another significant fragmentation pathway would involve the thiophenol group. The loss of a hydrogen sulfide (B99878) (H₂S) radical or a thiol radical (•SH) is a common fragmentation for thiophenols. Furthermore, cleavage of the aromatic C-S bond can occur.

The fluorine substituent is generally a stable group in mass spectrometry, but its presence influences the fragmentation of the rest of the molecule. researchgate.netnih.gov The fragmentation of fluorinated aromatic compounds can sometimes involve the loss of a fluorine radical (•F) or a neutral HF molecule, though this is often less favorable than cleavages at other functional groups.

A plausible fragmentation pathway could also involve the concerted loss of multiple small molecules. The following table outlines the predicted significant fragment ions for this compound.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 200.07 | 144.03 | C₄H₈ | [M - isobutene]+• (Fluorohydroxythiophenol radical cation) |

| 200.07 | 143.02 | •C₄H₉ | [M - isobutyl radical]+ (Fluorohydroxythiophenol cation) |

| 200.07 | 167.06 | •SH | [M - thiol radical]+ |

| 200.07 | 181.06 | •F | [M - fluorine radical]+ |

| 144.03 | 111.02 | •SH | [M - isobutene - thiol radical]+ |

| 144.03 | 116.03 | CO | [M - isobutene - CO]+ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorptions corresponding to the S-H, C-F, C-O-C, and aromatic C-H bonds, as well as the benzene ring itself. The predicted characteristic IR absorption bands are summarized in the table below, based on data from related substituted phenols, aryl alkyl ethers, and thiophenols. ucl.ac.ukokstate.educdnsciencepub.comblogspot.comorgchemboulder.comquimicaorganica.orgresearchgate.netproprep.comreddit.comlibretexts.orglibretexts.orgopenstax.orgresearchgate.netcdnsciencepub.comresearchgate.netmsu.eduresearchgate.netnih.gov

The S-H stretching vibration of the thiol group is typically observed as a weak band in the region of 2550-2600 cm⁻¹. reddit.comresearchgate.netnih.gov The C-F stretching vibration for an aryl fluoride (B91410) gives rise to a strong absorption band, typically in the range of 1200-1300 cm⁻¹. researchgate.netcdnsciencepub.comresearchgate.netnih.gov The asymmetric and symmetric C-O-C stretching vibrations of the aryl isobutyl ether group are expected to appear as two distinct bands. For aryl alkyl ethers, these are typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). blogspot.comquimicaorganica.orgproprep.comlibretexts.orgopenstax.org

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations and C=C ring stretching vibrations will appear in the fingerprint region (below 1600 cm⁻¹). okstate.eduorgchemboulder.com

Interactive Data Table: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |

| Aryl Fluoride (C-F) | Stretching | 1200 - 1300 | Strong |

| Aryl iso-Butyl Ether (C-O-C) | Asymmetric Stretching | ~1250 | Strong |

| Aryl iso-Butyl Ether (C-O-C) | Symmetric Stretching | ~1040 | Strong |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic Ring (C=C) | In-plane Stretching | 1500 - 1600 | Medium |

| iso-Butyl Group (C-H) | Stretching | 2870 - 2960 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state architecture by examining related structures, such as substituted alkoxybenzene and phenyl derivatives. mdpi.comaps.org

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1. The molecule would adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The benzene ring will be essentially planar. The isobutoxy group, with its rotatable bonds, will likely adopt a staggered conformation to minimize steric strain.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for substituted benzene derivatives |

| Space Group | P2₁/c or P-1 | Common for substituted benzene derivatives |

| Key Intermolecular Interactions | S-H···S Hydrogen Bonding, C-H···π Interactions, van der Waals forces | Based on functional groups present |

| Molecular Conformation | Planar aromatic ring, staggered isobutoxy chain | Steric and electronic considerations |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of this compound and for separating it from isomers and related impurities. bme.hunih.govsielc.comscience.govresearchgate.netresearchgate.netnacalai.comresearchgate.netnih.govnih.govmatec-conferences.orgjst.go.jpyoutube.com

High-Performance Liquid Chromatography (HPLC)

For the HPLC analysis of this compound, a reversed-phase method would be most suitable. A C18 or a phenyl-hexyl column would likely provide good separation of the target compound from less polar or more polar impurities. Given the presence of the fluorine atom, a fluorinated stationary phase could also offer alternative selectivity, particularly for separating it from its non-fluorinated analogs. bme.hunih.gov

A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with a gradient elution program to ensure the timely elution of all components. UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm) would be appropriate.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a good starting point for method development. researchgate.netnih.govnih.govmatec-conferences.orgyoutube.com

The oven temperature program would need to be optimized to achieve good resolution between the target analyte and any potential isomers or byproducts from its synthesis. The retention time will be influenced by the compound's boiling point and its interaction with the stationary phase. The fluorine atom can affect the volatility and polarity, influencing its retention behavior compared to non-fluorinated analogs. jst.go.jp

Interactive Data Table: Predicted Chromatographic Conditions for this compound

| Technique | Parameter | Predicted Condition/System | Rationale |

| HPLC | Stationary Phase | C18, Phenyl-Hexyl, or Fluorinated Phase | Good for aromatic and fluorinated compounds |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Effective for separating compounds with varying polarities | |

| Detection | UV at ~254 nm | Strong absorbance of the aromatic ring | |

| GC | Stationary Phase | 5% Phenyl-Methylpolysiloxane | Good general-purpose column for semi-volatile aromatics |

| Injection Mode | Split/Splitless | Standard for capillary GC | |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules, thereby offering insights into their reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometry and electronic characteristics of molecules. For a molecule like 4-iso-butoxy-3-fluorothiophenol, a common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net This level of theory effectively balances computational cost and accuracy for organic molecules.

Geometry optimization calculations would seek the lowest energy conformation of the molecule, determining key bond lengths, bond angles, and dihedral angles. The isobutoxy group, being flexible, can adopt several conformations, and the most stable one would be identified. The orientation of the thiol (-SH) group relative to the aromatic ring and the adjacent fluorine atom is also a critical geometric parameter.

Based on typical values from related structures, the optimized geometry of this compound is expected to exhibit the bond parameters shown in the interactive table below.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-S | 1.77 - 1.79 | C-C-S | 119 - 121 |

| S-H | 1.34 - 1.36 | C-S-H | 95 - 97 |

| C-F | 1.35 - 1.37 | C-C-F | 118 - 120 |

| C-O (aromatic) | 1.36 - 1.38 | C-C-O | 124 - 126 |

| C-O (isobutyl) | 1.43 - 1.45 | C-O-C | 117 - 119 |

| C=C (aromatic ring) | 1.39 - 1.41 | C-C-C (aromatic ring) | 119 - 121 |

This interactive table presents predicted geometric parameters for this compound based on DFT calculations of analogous molecules.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and localization of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene (B151609) ring, enhanced by the electron-donating isobutoxy group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is typically a π* antibonding orbital of the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

| Molecular Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | -6.0 to -5.5 | Nucleophilicity |

| LUMO | -0.5 to 0.0 | Electrophilicity |

| HOMO-LUMO Gap | 5.0 to 5.5 | Kinetic Stability |

This interactive table displays hypothetical FMO energy values for this compound, illustrating the impact of its substituents on reactivity.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound governs its electrostatic potential, which in turn dictates how it interacts with other charged or polar molecules. The electronegative fluorine atom will create a region of negative electrostatic potential, while the acidic proton of the thiol group will be a site of positive potential.

Mulliken population analysis, a method to assign partial charges to atoms, would likely show a significant negative charge on the fluorine and oxygen atoms and a partial positive charge on the thiol hydrogen. The sulfur atom's charge will be influenced by the competing effects of the electron-donating ring and its own electronegativity. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting the electron-rich (red) and electron-poor (blue) regions of the molecule, which are prime targets for electrophilic and nucleophilic attack, respectively.

| Atom | Predicted Mulliken Charge (a.u.) |

| S (Thiol) | -0.1 to -0.2 |

| H (Thiol) | +0.15 to +0.25 |

| F (Fluoro) | -0.3 to -0.4 |

| O (Alkoxy) | -0.5 to -0.6 |

| C (attached to S) | +0.1 to +0.2 |

| C (attached to F) | +0.2 to +0.3 |

| C (attached to O) | +0.4 to +0.5 |

This interactive table provides hypothetical Mulliken charges for key atoms in this compound, reflecting the expected electron distribution.

Investigation of Substituent Effects (e.g., Inductive and Resonance Effects of Fluorine, Thio, and Alkoxy Groups)

The electronic properties of the benzene ring in this compound are modulated by the interplay of inductive and resonance effects of its substituents.

Fluorine: This atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. nih.gov It also has a weak electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is dominant.

iso-Butoxy Group: The oxygen atom is more electronegative than carbon, leading to a -I effect. However, its primary influence is a strong electron-donating resonance effect (+R) as its lone pairs delocalize into the aromatic π-system. nih.gov

Thiol Group: The thiol group is generally considered a weak electron donor through resonance (+R) and is also weakly electron-withdrawing by induction (-I). Its effect on the S-H bond acidity and nucleophilicity is a key aspect of its reactivity. researchgate.net

In this compound, the strong +R effect of the para-isobutoxy group and the strong -I effect of the meta-fluoro group create a complex electronic environment. The isobutoxy group will increase the electron density of the ring, particularly at the ortho and para positions, enhancing the nucleophilicity of the sulfur atom. The fluorine atom will withdraw electron density, increasing the acidity of the thiol proton compared to an unsubstituted thiophenol.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers. This provides a deep understanding of reaction mechanisms and kinetics.

Transition State Search and Energy Barrier Calculations

For a reaction involving this compound, such as its deprotonation or its participation in a thiol-Michael addition, computational methods can be used to locate the transition state (TS). scm.comacs.org The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. scm.com

The search for a TS structure is a complex computational task. Once located, frequency calculations are performed to confirm it is a true TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. acs.org

For this compound, the electron-withdrawing fluorine atom is expected to lower the activation energy for reactions involving the deprotonation of the thiol group, as it stabilizes the resulting thiolate anion. Conversely, the electron-donating isobutoxy group might slightly decrease the electrophilicity of the aromatic ring.

| Reaction | Hypothetical Reactant | Hypothetical ΔG‡ (kcal/mol) |

| Thiol-Michael Addition | Thiophenol | 15.0 |

| Thiol-Michael Addition | 4-Methoxythiophenol | 15.5 |

| Thiol-Michael Addition | This compound | 14.5 |

This interactive table presents a hypothetical comparison of activation energies for a Thiol-Michael addition, illustrating the potential influence of the substituents on the reactivity of this compound.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This analysis is crucial for verifying that a calculated transition state indeed connects the desired reactants and products and for understanding the detailed mechanism of a chemical reaction. The IRC path is defined as the path of steepest descent from the transition state, followed in mass-weighted Cartesian coordinates.

While specific IRC analysis for reactions involving this compound is not available in the current literature, the principles of this method are broadly applicable. For instance, in the context of reactions involving substituted thiophenols, such as nucleophilic aromatic substitution or oxidation of the thiol group, IRC analysis would be instrumental. nih.govmasterorganicchemistry.comyoutube.com The reaction coordinate would trace the geometric and energetic changes as the reactants approach the transition state and then proceed to the products. For a hypothetical reaction, such as the S-alkylation of this compound, the IRC would start at the transition state and follow the trajectory of the incoming alkyl group and the departing proton, confirming the formation of the thioether product.

Solvent Effects in Computational Studies

The surrounding solvent can significantly influence the energetics and mechanisms of chemical reactions. Computational studies often incorporate solvent effects to provide more realistic predictions. This can be achieved through explicit solvent models, where individual solvent molecules are included in the calculation, or more commonly, through implicit solvent models, such as the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant.

For a molecule like this compound, the polarity of the solvent would be expected to influence its conformational preferences and reactivity. For example, in reactions where there is a significant change in dipole moment between the reactants and the transition state, a polar solvent would be expected to stabilize the more polar species. Studies on similar molecules, such as other substituted thiophenols, have shown that solvent can affect properties like bond dissociation energies and reaction enthalpies. researchgate.netresearchgate.net For instance, hydrogen bonding between the thiol group and a polar solvent could influence the acidity of the thiol and its nucleophilicity. researchgate.net While specific computational data on the solvent effects for this compound is not available, it is reasonable to infer that its behavior would be influenced by the solvent environment in a manner consistent with other substituted thiophenols. acs.org

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers and Conformational Preferences

The conformational flexibility of this compound is primarily determined by the rotation around the C-S bond (the thiol group) and the C-O bond (the isobutoxy group). The rotational barrier around the C-S bond in thiophenols is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups tend to lower the barrier, while electron-withdrawing groups can increase it. cdnsciencepub.com

For thiophenol itself, the twofold barrier to internal rotation (V₂) is approximately 3.4 kJ/mol. cdnsciencepub.com The presence of a fluorine atom and an isobutoxy group at the 3- and 4-positions, respectively, would modulate this barrier. The fluorine atom, being an electron-withdrawing group, might be expected to slightly increase the barrier, while the electron-donating isobutoxy group could have the opposite effect. Studies on 3,5-disubstituted thiophenols have shown that meta substituents can increase the rotational barrier. cdnsciencepub.comcdnsciencepub.comresearchgate.net For example, the V₂ for 3,5-difluorothiophenol is 6.45 kJ/mol. cdnsciencepub.comresearchgate.net This suggests that the fluorine at the 3-position in this compound would likely contribute to a higher rotational barrier compared to unsubstituted thiophenol.

Table 1: Comparison of Twofold Rotational Barriers (V₂) for Substituted Thiophenols

| Compound | Substituents | Rotational Barrier (V₂) (kJ/mol) |

| Thiophenol | None | 3.4 |

| 3,5-Difluorothiophenol | 3,5-di-F | 6.45 |

| 3,5-Dichlorothiophenol | 3,5-di-Cl | 7.25 |

| 3,5-Dimethylthiophenol | 3,5-di-CH₃ | 4.85 |

| 4-Fluorothiophenol (B130044) | 4-F | 0.4 |

Data sourced from studies on substituted thiophenols. cdnsciencepub.comresearchgate.net

Intermolecular Interactions

The intermolecular interactions of this compound are expected to be diverse, involving the aromatic ring, the thiol group, the fluorine atom, and the isobutoxy group.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The electron-donating isobutoxy group and the electron-withdrawing fluorine atom would create a polarized ring, potentially influencing the geometry and strength of these interactions. nih.gov

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···A) and a weak hydrogen bond acceptor (D-H···S). nih.govnih.gov These interactions are crucial in determining the structure of condensed phases.

Halogen Bonding: The fluorine atom can participate in halogen bonding (C-F···D), where it acts as an electrophilic species interacting with a nucleophile (D).

Molecular dynamics simulations, while not specifically reported for this compound, are a powerful tool to study these complex intermolecular interactions in detail. Such simulations could provide insights into the structure and dynamics of this compound in different environments, such as in solution or in the solid state. rsc.org Studies on related fluorinated aromatic compounds and thiols have highlighted the importance of these non-covalent interactions in dictating molecular assembly and properties. nih.govnih.govnih.govrsc.org

Future Perspectives in Research on Functionalized Thiophenols and Aryl Ethers

Development of Sustainable and Green Synthetic Methodologies

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. This involves designing processes that are not only efficient in terms of yield but also in their use of resources and generation of waste. researchgate.netmdpi.com

Atom Economy and Environmental Factor Considerations

The concepts of atom economy and the Environmental Factor (E-Factor) are central to evaluating the sustainability of a chemical process. chembam.com Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com The E-Factor, conversely, quantifies the amount of waste produced relative to the product. researchgate.netlibretexts.org An ideal process has a 100% atom economy and an E-Factor of zero. libretexts.org

In the synthesis of functionalized thiophenols, traditional methods often involve multi-step sequences with protecting groups and stoichiometric reagents, leading to poor atom economy and high E-Factors. Future research will focus on developing catalytic routes that maximize the incorporation of reactant atoms into the final product. igitsarang.ac.in For instance, direct C-H functionalization or coupling reactions that avoid pre-functionalized starting materials can significantly improve atom economy. rsc.orgdntb.gov.ua

| Metric | Traditional Synthesis (e.g., Newman-Kwart) | Green Catalytic Synthesis (e.g., Direct C-H Thiolation) |

| Description | Often involves multiple steps, including formation of a thiocarbamate and thermal rearrangement. wikipedia.org | A single-step reaction where a C-H bond is directly converted to a C-S bond using a catalyst. rsc.org |

| Typical Atom Economy | Low to Moderate | High |

| Typical E-Factor | High (significant byproduct and solvent waste) libretexts.org | Low (minimal byproducts) chembam.com |

| Key Advantage | Well-established and reliable for certain substrates. | Reduces steps, minimizes waste, saves energy. jocpr.com |

Use of Benign Solvents and Reagents

The choice of solvents and reagents is critical to the environmental footprint of a synthesis. Many classical organic reactions employ volatile and toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives. mdpi.com Research is actively exploring water, supercritical fluids (like scCO₂), ionic liquids, and solvent-free reaction conditions for the synthesis of sulfur-containing compounds. researchgate.netmdpi.com

Similarly, the use of hazardous reagents is being phased out in favor of safer, more sustainable options. For example, in the synthesis of thiols, traditional methods might use odorous and toxic sulfur sources. Modern approaches are developing "thiol-free" synthons and milder catalytic systems to install the thiol group. rsc.org Molybdenum-catalyzed oxidation of thiols using green oxidants like H₂O₂ or air represents a sustainable method for creating disulfide bonds, which can be a key step in more complex syntheses. rsc.org

| Solvent Class | Examples | Environmental/Safety Profile |

| Benign | Water, Supercritical CO₂, Glycerol, Polyethylene Glycol (PEG) | Low toxicity, low flammability, often biodegradable and renewable. researchgate.net |

| Usable but with concerns | Ethanol, Isopropanol, Acetone, Toluene | Moderate toxicity and flammability; often derived from petrochemicals. |

| Hazardous/Undesirable | Benzene (B151609), Dichloromethane, Chloroform, Carbon Tetrachloride | Carcinogenic, high toxicity, environmentally persistent. |

Exploration of Novel Reactivities and Transformation Pathways

Beyond making existing processes greener, a significant research frontier lies in discovering entirely new ways to construct and modify functionalized thiophenols and aryl ethers. This involves activating typically inert chemical bonds and designing elegant multi-reaction sequences.

Unconventional Activation Modes

A paradigm shift in synthesis is the move towards C-H bond activation, which allows for the direct functionalization of a molecule's carbon skeleton without requiring pre-installed reactive groups like halides. acs.org This simplifies synthetic routes and reduces waste. For aromatic compounds like the precursors to 4-iso-Butoxy-3-fluorothiophenol, transition-metal catalysis (using elements like palladium, rhodium, or nickel) can enable the selective formation of C-S or C-O bonds at specific positions. rsc.orgacs.org

Another area of growing interest is the activation of strong C-O and C-N bonds, which are typically unreactive in cross-coupling reactions. acs.orgnih.gov Methodologies that can utilize readily available phenol (B47542) or aniline (B41778) derivatives as starting materials offer significant advantages in terms of cost and synthetic strategy. nih.gov The development of nickel-based catalysts has been particularly important in this area, as they can facilitate transformations that are challenging for more traditional palladium catalysts. acs.org

Tandem and Cascade Reactions

Tandem, domino, or cascade reactions are sophisticated processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgyoutube.com These reactions are highly efficient, rapidly building molecular complexity from simple starting materials in fewer steps, which saves time, resources, and reduces waste. youtube.com

For a molecule like this compound, one could envision a future tandem process where an acyclic precursor undergoes a catalytic cyclization/aromatization sequence to build the functionalized benzene ring in one pot. The development of such reactions is a key goal in modern organic synthesis, with applications in the total synthesis of complex natural products and pharmaceuticals. wikipedia.orgyoutube.com The design of these cascades often relies on catalysts that can perform multiple, distinct transformations or on substrates cleverly designed to undergo a sequence of spontaneous reactions after an initial trigger. wikipedia.orgnih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental work has become a powerful engine for innovation in molecular science. nih.gov Instead of relying on trial-and-error, researchers can now design molecules and reactions with a high degree of predictability.

Computational methods, particularly Density Functional Theory (DFT), allow for the in-silico investigation of molecular structures, electronic properties, and reaction mechanisms. nih.gov Researchers can calculate properties like ionization potential, electron affinity, and molecular orbital energies (HOMO-LUMO) to predict a molecule's reactivity and spectral characteristics. researchgate.netresearchgate.net This is invaluable for designing novel functionalized thiophenols with specific electronic or optical properties for materials science applications.

This computational pre-screening allows experimental efforts to be focused on the most promising candidates, accelerating the discovery process. researchgate.net The iterative cycle of computational design, experimental synthesis, and property testing creates a feedback loop that refines both the theoretical models and the practical outcomes, leading to the rational design of new molecules and more efficient synthetic pathways. nih.gov

| Approach | Tools/Methods | Information Gained | Role in Research |

| Computational | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Dynamics (MD) | Optimized geometries, reaction energies, transition states, HOMO/LUMO gaps, predicted NMR/UV-Vis spectra. nih.govresearchgate.net | Predicts reactivity, guides experimental design, elucidates reaction mechanisms, screens virtual libraries. researchgate.net |

| Experimental | Synthesis, NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography, Cyclic Voltammetry | Actual product yields, confirmed molecular structure, reaction kinetics, measured physical and electronic properties. | Validates computational predictions, provides real-world data, discovers unexpected reactivity. |

Expansion of the Scope of Fluorinated Thiophenol and Aryl Ether Chemistry

The expansion of fluorinated thiophenol and aryl ether chemistry represents a significant frontier in organic and materials chemistry. The unique properties conferred by fluorine, such as high electronegativity, the ability to form strong bonds with carbon, and its relatively small size, make it a valuable element for modifying molecular properties. researchgate.netnih.gov This has led to a growing interest in developing new fluorinated compounds for a wide range of applications. researchgate.net

One of the key areas of expansion is the development of novel synthetic methodologies. While classical methods for introducing fluorine and sulfur functionalities exist, there is a continuous drive for more efficient, selective, and scalable reactions. For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. acs.org These methods offer advantages such as mild reaction conditions and tolerance of various functional groups. acs.org Future research will likely focus on expanding the substrate scope of these reactions and developing new catalytic systems to access even more complex and diverse molecular architectures.

The exploration of new fluorinated building blocks is another crucial aspect of expanding the scope of this chemistry. Compounds like this compound serve as versatile intermediates for the synthesis of more complex molecules. The presence of the thiol group allows for a variety of chemical transformations, including the formation of thioethers and disulfides, which are important motifs in many biologically active compounds and materials. nih.govmdpi.com The isobutoxy group can influence the compound's lipophilicity and solubility, while the fluorine atom at the 3-position can modulate the electronic properties of the aromatic ring and influence intermolecular interactions.

The applications of fluorinated thiophenols and aryl ethers are continuously expanding into new domains. In medicinal chemistry, the introduction of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The development of new fluoroalkyl analogs of natural products and existing drugs is an active area of research. nih.gov In materials science, fluorinated poly(aryl ether)s are being investigated for their excellent dielectric properties, thermal stability, and hydrophobicity, making them suitable for applications in high-speed communication networks and microelectronics. rsc.orgacs.org The ability of fluorine to lower the dielectric constant and dielectric loss is particularly valuable for next-generation electronic materials. rsc.org

Furthermore, the unique properties of fluorinated thiophenols make them attractive for applications in surface chemistry and sensor technology. Thiophenols can form stable self-assembled monolayers on metal surfaces, and the presence of fluorine can be used to tune the surface properties. rsc.org Fluorinated compounds are also being explored as probes for various analytical techniques, including surface-enhanced Raman spectroscopy (SERS) and as sensors for detecting specific analytes. rsc.orgmdpi.com

The table below summarizes key properties of the subject compound and related structures, illustrating the building blocks available for expanding fluorinated thiophenol chemistry.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Fluoro-4-isobutoxybenzenethiol | 1379330-63-8 | C10H13FOS | 200.27 | Thiol, Fluoro, Isobutoxy groups |

| This compound | 1379330-63-8 | C10H13FOS | 200.27 | Synonym for the above |

| 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid | N/A | C16H16N2O3S | 332.38 | Contains isobutoxy group, precursor for more complex heterocycles |

Data sourced from available chemical supplier and patent information. chemicalregister.comgoogle.com

Future research will undoubtedly uncover new synthetic routes and applications for compounds like this compound, further expanding the rich and diverse field of fluorinated thiophenol and aryl ether chemistry. The continued exploration of these molecules holds great promise for the development of advanced materials and novel therapeutics.

Q & A

What are the optimal synthetic routes for 4-iso-butoxy-3-fluorothiophenol, and how can competing side reactions be minimized?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophenol backbone. A plausible route includes:

Thiol Protection : Protect the thiol group (-SH) with a tert-butyl disulfide to avoid oxidation during subsequent reactions .

Fluorination : Introduce fluorine at the 3-position via electrophilic fluorination using Selectfluor® in a polar aprotic solvent (e.g., acetonitrile). The meta-directing nature of the thiol group (when deprotonated) facilitates regioselectivity .

Iso-butoxy Introduction : Perform nucleophilic aromatic substitution (SNAr) at the 4-position using iso-butyl bromide under alkaline conditions (K₂CO₃/DMF, 80°C). Steric hindrance from the iso-butyl group requires prolonged reaction times (~24 hrs) .

Deprotection : Remove the tert-butyl disulfide protecting group using tributylphosphine in THF .

Critical Considerations :

- Monitor reaction progress via HPLC to detect byproducts like over-alkylated derivatives.

- Use AI-driven synthesis planners (e.g., PubChem tools) to predict competing pathways and optimize conditions .

How do electronic effects of the iso-butoxy and fluoro substituents influence the compound’s reactivity in organometallic catalysis?

Level: Advanced

Methodological Answer:

The electronic interplay between substituents can be analyzed through:

Computational Modeling : Density Functional Theory (DFT) calculations reveal that:

- The electron-withdrawing fluoro group at position 3 decreases electron density on the thiophenol ring, enhancing its ability to act as a σ-donor in metal coordination .

- The iso-butoxy group at position 4 provides steric bulk but minimal electronic perturbation due to its alkoxy nature .

Experimental Validation :

- Conduct cyclic voltammetry to measure redox potentials, correlating with ligand-to-metal charge transfer efficiency.

- Compare catalytic activity in Suzuki-Miyaura couplings using Pd complexes of this compound versus unsubstituted thiophenol .

How should researchers address contradictions in reported NMR chemical shifts for this compound derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from solvent effects, concentration, or impurities. To resolve:

Multi-Technique Validation :

- Cross-validate , , and NMR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Database Cross-Check :

- Compare shifts with NIST Chemistry WebBook entries for structurally similar thiophenols (e.g., 3-fluorothiophenol derivatives) .

Solvent Standardization :

- Report data in deuterated DMSO or CDCl₃ with tetramethylsilane (TMS) as an internal reference to ensure consistency .

What strategies enhance the stability of this compound during long-term storage?

Level: Basic

Methodological Answer:

The thiol group is prone to oxidation. Mitigation strategies include:

Inert Atmosphere Storage : Store under argon or nitrogen in amber vials to prevent light-induced degradation.

Additives : Add 1% w/w of the antioxidant butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation .

Purity Monitoring : Perform periodic TLC or GC-MS analysis to detect disulfide formation. Repurify via column chromatography (SiO₂, hexane/ethyl acetate eluent) if needed .

How can computational tools predict the biological activity of this compound in enzyme inhibition studies?

Level: Advanced

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., tyrosine phosphatases). The fluoro group’s electronegativity may form hydrogen bonds with active-site residues .

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for the substituents. Correlate with IC₅₀ data from analogous compounds .

In Vitro Validation : Test inhibitory activity in enzyme assays (e.g., UV-Vis kinetics with p-nitrophenyl phosphate as a substrate) .

What analytical techniques are most effective for characterizing iso-butoxy/fluoro substitution patterns in synthetic intermediates?

Level: Basic

Methodological Answer:

NMR Spectroscopy :

- NMR identifies fluorine position (δ ~ -110 ppm for aromatic F).

- NMR distinguishes iso-butoxy protons (δ 1.0–1.5 ppm for CH(CH₂)₂) .

Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0743 for C₁₀H₁₂FOS).

IR Spectroscopy : Detect S-H stretches (~2550 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.